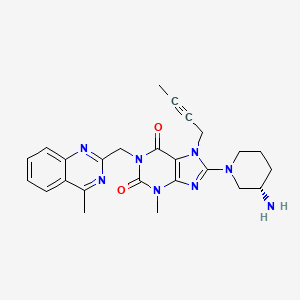

Linagliptin Impurity G

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXREWYXXSTFRX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668270-11-9 | |

| Record name | Linagliptin S isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAGLIPTIN S ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origins and Formation Pathways of Linagliptin Impurity G

Theoretical Aspects of Impurity Formation in Pharmaceutical Synthesis

The formation of impurities is an inherent challenge in the synthesis of any pharmaceutical compound. These impurities can originate from a multitude of sources, including raw materials, intermediates, side reactions, byproducts, and the degradation of the API during manufacturing or storage. nih.govnih.gov The complexity of multi-step syntheses, such as that for Linagliptin (B1675411), provides numerous opportunities for the generation of unwanted substances. nih.gov

From a theoretical standpoint, impurities can be broadly categorized as organic, inorganic, or residual solvents. Organic impurities are often structurally related to the API and can arise from starting materials, byproducts of side reactions, intermediates that remain incompletely reacted, and degradation products. nih.gov Chiral impurities, a specific type of organic impurity, are stereoisomers of the API. In the case of a single enantiomer drug like Linagliptin, the undesired enantiomer is considered a chiral impurity. The control of these impurities is critical as different stereoisomers can have different pharmacological and toxicological profiles.

Linagliptin Synthesis-Related Impurity G: Potential Mechanistic Pathways

The synthesis of Linagliptin is a complex process involving multiple steps and intermediates. nih.govcbijournal.com The formation of Linagliptin Impurity G, the (S)-isomer, is primarily a consequence of impurities present in the starting materials, specifically the chiral amine component.

Side Reactions and Byproduct Formation during Linagliptin Manufacturing

While various side reactions can occur during the synthesis of Linagliptin, leading to different process-related impurities, the formation of Impurity G is a direct result of using a non-enantiopure starting material. researchgate.net The main synthetic strategies for Linagliptin involve the coupling of a xanthine (B1682287) derivative with a chiral aminopiperidine derivative. cbijournal.com If the chiral aminopiperidine is not enantiomerically pure, the resulting Linagliptin will be a mixture of the desired (R)-isomer and the undesired (S)-isomer (Impurity G).

Contribution of Intermediates and Residual Reactants to Impurity G Genesis

The key intermediate that determines the stereochemistry of the final Linagliptin molecule is 3-aminopiperidine. The desired (R)-isomer of Linagliptin is synthesized using (R)-3-aminopiperidine. researchgate.net However, the corresponding (S)-3-aminopiperidine can be present as an impurity in the (R)-3-aminopiperidine starting material. researchgate.net

The primary mechanistic pathway for the formation of this compound is the reaction of the advanced intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, with the (S)-3-aminopiperidine impurity present in the reaction mixture. This reaction proceeds alongside the main reaction with (R)-3-aminopiperidine, leading to the formation of a small percentage of the (S)-isomer of Linagliptin. researchgate.net Therefore, the control of the enantiomeric purity of the 3-aminopiperidine raw material is a critical step in minimizing the level of Impurity G in the final API. cbijournal.com

Degradation-Derived this compound: Kinetic and Mechanistic Investigations

Forced degradation studies are essential to understand the stability of a drug substance under various stress conditions, such as heat, light, humidity, acid, and base hydrolysis, and oxidation. nih.govnih.gov These studies help to identify potential degradation products and establish the degradation pathways of the API.

Influence of Stress Conditions on Impurity G Formation

Extensive forced degradation studies have been conducted on Linagliptin. The results consistently show that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govscitechnol.com Under acidic hydrolysis, significant degradation occurs, leading to the formation of impurities such as a dimerized product. nih.gov Oxidative stress also results in the formation of several N-oxide impurities. scitechnol.com

However, the formation of this compound (the S-isomer) as a degradation product under these stress conditions has not been reported. In fact, one study explicitly states that the S-isomer was not detected under their forced degradation conditions, which included acid, base, and oxidative stress. asianpubs.org This suggests that the chiral center of Linagliptin is stable under these conditions and that epimerization to the S-isomer does not readily occur.

Table 1: Summary of Linagliptin Degradation under Various Stress Conditions

| Stress Condition | Observation | Formation of Impurity G (S-isomer) | Reference |

| Acid Hydrolysis | Significant degradation, formation of dimer and other degradants. | Not reported. | nih.gov |

| Base Hydrolysis | Less significant degradation compared to acid and oxidation. | Not reported. | nih.gov |

| Oxidative (H₂O₂) | Significant degradation, formation of N-oxides. | Not reported. | scitechnol.com |

| Thermal | No significant degradation. | Not reported. | nih.gov |

| Photolytic | No significant degradation. | Not reported. | nih.gov |

Photolytic Degradation Mechanisms

The effect of light on the stability of Linagliptin has also been investigated. Studies subjecting Linagliptin to UV-VIS radiation have found no significant degradation. nih.gov While some minor impurities emerged, they were below the 0.1% threshold, and there is no evidence to suggest that this compound was one of them. nih.gov The stability of Linagliptin to photolytic stress indicates that the molecule does not readily undergo photo-induced epimerization to form its S-isomer.

Oxidative Degradation Pathways (e.g., Peroxide-Induced)

Linagliptin has been shown to be susceptible to degradation under oxidative conditions, particularly when exposed to peroxide. researchgate.netnih.govmdpi.com Studies have demonstrated that significant degradation of linagliptin occurs in the presence of hydrogen peroxide. nih.govrasayanjournal.co.in This degradation can lead to the formation of several oxidative impurities.

One study identified a degradant formed under oxidative stress, which was characterized as an adduct of linagliptin and water. rasayanjournal.co.in Another investigation using high-resolution mass spectrometry identified multiple oxidative degradation products. nih.gov These included an N-oxide impurity formed by the oxidation of the tertiary nitrogen in the piperidine (B6355638) ring, as well as isomers of an oxime resulting from the oxidation of the primary nitrogen. nih.gov A further derivative was identified where the primary amine was converted to a nitro compound. nih.gov

In some forced degradation studies, N-formyl linagliptin was identified as a product of oxidative degradation. The extent of degradation under oxidative conditions can be significant, with one study reporting 4.51% degradation of linagliptin when exposed to 30% hydrogen peroxide. rasayanjournal.co.in Another study observed the formation of several impurities above 0.4% under oxidative stress. nih.gov

Hydrolytic Degradation Routes (Acidic, Alkaline, Neutral)

The stability of linagliptin is influenced by pH, with studies showing degradation under both acidic and alkaline conditions. researchgate.netnih.govrasayanjournal.co.inresearchgate.net

Acidic Conditions: Linagliptin is particularly susceptible to degradation in acidic environments. researchgate.netnih.govresearchgate.net Forced degradation studies have shown substantial degradation when linagliptin is exposed to acid. nih.gov One study reported 16.42% degradation after 24 hours at 60°C in an acidic solution, leading to the formation of two major impurities. nih.gov Another study found approximately 28% degradation in an exposed standard and 33.85% in a sample after 5 hours of acid hydrolysis. ufms.br The mechanism of acidic degradation can involve the partial hydrolysis of the quinazoline (B50416) ring. nih.gov

Alkaline Conditions: Linagliptin also degrades in alkaline solutions, although some studies suggest it is less significant than under acidic or oxidative stress. researchgate.netnih.govresearchgate.net One study reported 8.65% degradation in 1M sodium hydroxide. rasayanjournal.co.in Another found 2.56% degradation after 10 days at 60°C in an alkaline solution, resulting in two degradants exceeding 0.4%. nih.gov However, other research indicates that linagliptin can degrade extensively under basic conditions. nih.gov In one study, two unknown peaks were formed during alkali degradation.

Neutral Conditions: Degradation in neutral aqueous solutions is generally less pronounced. One study reported about 10% degradation in a sample under neutral hydrolysis, compared to only 1% in the standard drug, suggesting a potential role of excipients in accelerating degradation. ufms.br

Thermal Stress-Induced Formation

Thermal stress can also contribute to the formation of impurities in linagliptin. However, studies suggest that linagliptin is relatively stable under dry heat conditions compared to other stressors. One study reported only 1.07% degradation when the API was heated to 120°C. rasayanjournal.co.in Another study found 0.05% degradation after 10 days at 60°C. nih.gov

In the presence of heat, certain impurities have been identified. For instance, N-formyl linagliptin and N-acetyl linagliptin were found to form during thermal degradation. Another study observed approximately 19% degradation in both dry and wet heat conditions at 60°C after 5 hours. ufms.br

Humidity-Accelerated Formation

Humidity is another factor that can accelerate the degradation of linagliptin and the formation of impurities. nih.gov One study that subjected linagliptin to UV-VIS degradation at 60°C and 60% humidity found 0.56% degradation. nih.gov A 30-day humidity study (at 75% RH/40°C) on a linagliptin formulation showed that the drug remained approximately 94.80% undegraded. ufms.br It has been noted that linagliptin is found to be degrading extensively in humidity conditions. nih.gov

Role of Excipients and Packaging Interactions in Impurity G Formation

Excipients, the inactive ingredients in a pharmaceutical formulation, can play a significant role in the stability of the active pharmaceutical ingredient. nih.gov Linagliptin has been shown to react with certain excipients, leading to the formation of impurities. google.com For example, an interaction with lactose (B1674315), a common excipient, was found to form a lactose adduct of linagliptin. europa.eu

A compatibility study investigating linagliptin and metformin (B114582) with various excipients found a slight increase in a linagliptin impurity when mixed with silicon dioxide. latamjpharm.org The presence of excipients can also influence degradation under various stress conditions. For instance, a notable difference in degradation between the standard drug and the formulated sample was observed under oxidative, neutral, and alkaline hydrolysis, suggesting that drug-excipient interactions may induce degradation. ufms.br

Packaging also plays a crucial role in protecting the drug product from environmental factors that can cause degradation. amazonaws.com Stability studies of linagliptin in its primary packaging (nitrogen-filled polybag with silica (B1680970) gel) showed no potential degradants under accelerated conditions of 40°C and 75% relative humidity for up to 6 months. asianpubs.org

Impurity Profiling in Forced Degradation Studies to Identify Novel Degradants

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. nih.govresearchgate.netpnrjournal.com These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation. nih.govrasayanjournal.co.inpnrjournal.comresearchgate.net

Several studies have utilized forced degradation to profile the impurities of linagliptin. nih.govrasayanjournal.co.innih.govpnrjournal.commdpi.com These investigations have successfully identified and characterized numerous degradants, including some that are not official in any pharmacopeia. mdpi.com For example, one study identified an unknown impurity in an acidic environment, which was later characterized using various spectroscopic techniques. pnrjournal.com Another study identified and characterized five new process-related impurities during the development of linagliptin. nih.gov

The data from these studies, which often employ techniques like HPLC, LC-MS, and NMR, are crucial for developing stability-indicating analytical methods and ensuring the quality and safety of the final drug product. researchgate.netnih.govmdpi.com

Table 1: Summary of Linagliptin Degradation Under Various Stress Conditions

| Stress Condition | Reagent/Temperature | Degradation (%) | Major Degradants/Observations | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 1M HCl | 7.16 | - | rasayanjournal.co.in |

| 1M HCl, 60°C, 24h | 16.42 | AD 1, AD 2 | nih.gov | |

| Acidic medium | ~28% (standard), ~33.85% (sample) | - | ufms.br | |

| Alkaline Hydrolysis | 1M NaOH | 8.65 | - | rasayanjournal.co.in |

| 1M NaOH, 60°C, 10 days | 2.56 | Two degradants >0.4% | nih.gov | |

| Alkaline medium | ~6% (standard), ~10% (sample) | - | ufms.br | |

| Oxidative Degradation | 30% H₂O₂ | 4.51 | Adduct of linagliptin and water | rasayanjournal.co.in |

| Oxidative conditions | - | OX 1 (N-oxide), OX 2, OX 3 (oxime isomers), OX 4 (nitro compound) | nih.gov | |

| Oxidative conditions | - | N-formyl linagliptin | ||

| Thermal Degradation | 120°C | 1.07 | - | rasayanjournal.co.in |

| 60°C, 10 days | 0.05 | One impurity at 0.05% | nih.gov | |

| - | - | N-formyl linagliptin, N-acetyl linagliptin | ||

| Humidity | 60°C, 60% RH (with UV) | 0.56 | Several impurities <0.1% | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Linagliptin |

| This compound |

| N-formyl linagliptin |

| N-acetyl linagliptin |

| Linagliptin N-oxide |

| Metformin |

| Silicon dioxide |

| Hydrogen peroxide |

| Sodium hydroxide |

| Lactose |

Structural Elucidation and Comprehensive Characterization of Linagliptin Impurity G

Strategies for Isolation and Enrichment of Trace-Level Impurities

The isolation and enrichment of trace-level impurities such as Linagliptin (B1675411) Impurity G are paramount for their definitive identification and characterization. Given that Impurity G is the stereoisomer of the parent drug, its separation presents a significant analytical challenge due to identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioselective separation.

Several chiral HPLC methods have been developed for the resolution of Linagliptin and its S-isomer. scirp.orgnih.govnih.govcosmosscholars.com These methods often employ polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is commercially available under trade names like Chiralpak AD-H and Chiralpak IA-3. scirp.orgnih.govnih.govcosmosscholars.com The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. Typical mobile phases consist of a mixture of alcohols, such as ethanol (B145695) and methanol (B129727), with a basic modifier like diethylamine (B46881) or monoethanolamine. scirp.orgnih.govnih.govcosmosscholars.com

For instance, one method utilizes a Chiralpak AD-H column with a mobile phase of ethanol, methanol, and diethylamine (90:10:0.1, v/v/v), which successfully separates the enantiomers. scirp.org Another approach employs a Chiralpak® IA-3 column with a mobile phase of ethanol, methanol, and monoethanolamine (60:40:0.2, v/v/v). nih.govnih.gov The selection of the CSP and the mobile phase is crucial for achieving the desired resolution between the Linagliptin and its S-isomer peaks.

Preparative HPLC is a subsequent step for the isolation of a sufficient quantity of the impurity for further spectroscopic analysis. academicstrive.com This technique uses larger columns and higher flow rates to separate and collect fractions containing the enriched impurity. Once collected, the solvent is removed, typically through evaporation, to yield the isolated impurity.

Advanced Spectroscopic Techniques for Structural Confirmation

Following isolation, a suite of advanced spectroscopic techniques is employed to confirm the structure of Linagliptin Impurity G. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including pharmaceutical impurities. It provides detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of Linagliptin itself, as they are enantiomers. The chemical shifts of the protons and carbons will be nearly identical. However, in a chiral environment, such as with the use of a chiral solvating agent, separate signals for the enantiomers may be observed.

While specific ¹H and ¹³C NMR data for isolated this compound is not widely published, the data for Linagliptin provides a reference for the expected signals. newdrugapprovals.orgresearchgate.net The key difference lies in the three-dimensional arrangement of the atoms at the chiral center in the aminopiperidine ring.

Table 1: Expected ¹H NMR Chemical Shifts for Linagliptin and Impurity G

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (quinazolinone) | 7.6 - 8.2 |

| Methylene Protons (-CH₂-quinazolinone) | ~5.3 |

| Methylene Protons (-CH₂-butynyl) | ~4.9 |

| Piperidine (B6355638) Ring Protons | 1.6 - 3.8 |

| Methyl Protons (-CH₃ purine) | ~3.4 |

| Methyl Protons (-CH₃ quinazolinone) | ~2.8 |

Table 2: Expected ¹³C NMR Chemical Shifts for Linagliptin and Impurity G

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (purine) | 150 - 160 |

| Aromatic Carbons (quinazolinone) | 120 - 150 |

| Alkyne Carbons | 70 - 90 |

| Piperidine Ring Carbons | 20 - 60 |

| Methylene Carbon (-CH₂-quinazolinone) | ~44 |

| Methylene Carbon (-CH₂-butynyl) | ~36 |

| Methyl Carbon (-CH₃ purine) | ~30 |

| Methyl Carbon (-CH₃ quinazolinone) | ~22 |

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the various spin systems of the molecule, such as the piperidine ring and the aromatic systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the C-H one-bond connections. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing the connectivity between different parts of the molecule by showing long-range couplings (2-3 bonds) between protons and carbons. sdsu.edu For example, it would confirm the connection of the piperidine ring to the purine (B94841) core and the butynyl group to the purine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the stereochemistry by showing through-space correlations between protons that are in close proximity. This would be particularly important in confirming the relative stereochemistry of the aminopiperidine ring in the (S)-configuration.

1D NMR (¹H, ¹³C) Spectral Analysis

Mass Spectrometry (MS) Applications in Impurity G Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry is employed to determine the precise mass of the impurity, which in turn allows for the calculation of its elemental formula. nih.govCurrent time information in Bangalore, IN. For this compound, the expected molecular formula is C₂₅H₂₈N₈O₂, the same as Linagliptin. synthinkchemicals.com HRMS would confirm this elemental composition with high accuracy.

The fragmentation pattern in the MS/MS spectrum would also be identical to that of Linagliptin, providing further structural confirmation. The fragmentation would likely involve characteristic losses of the butynyl group, the aminopiperidine moiety, and cleavage of the quinazolinone ring system.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₈N₈O₂ |

| Exact Mass | 472.2335 |

| Molecular Weight | 472.54 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to elucidate the structure of impurities by analyzing their fragmentation patterns. For this compound, which is the (S)-enantiomer of Linagliptin, the fragmentation pathway is expected to be identical to that of the active pharmaceutical ingredient (API), Linagliptin, as mass spectrometry does not differentiate between enantiomers.

A detailed analysis of the fragmentation pathway allows for the unambiguous identification of the core structure of the impurity, which is then combined with other analytical data to confirm its identity as this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential techniques for identifying the functional groups present in a molecule and for confirming its electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be identical to that of Linagliptin, as they are enantiomers. The spectrum will exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. Key vibrational frequencies include:

N-H stretching vibrations from the amine group on the piperidine ring. nih.gov

C=O stretching vibrations from the two carbonyl groups in the xanthine (B1682287) ring. semanticscholar.org

C≡C stretching from the butynyl group.

C-N and C-O stretching vibrations throughout the molecule.

Aromatic C-H and C=C stretching from the quinazoline (B50416) ring system.

These characteristic peaks provide a molecular fingerprint and confirm the presence of the key functional moieties of the impurity. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, like Linagliptin, is characterized by specific absorption maxima that are indicative of its chromophoric systems. In various solvents, Linagliptin typically exhibits two main absorption maxima. scispace.com For instance, in methanol, these are observed around 226 nm and 293 nm. scispace.com The position and intensity of these peaks are consistent with the electronic transitions within the quinazoline and purine ring systems. The UV spectrum is a valuable tool for the quantitative analysis of the impurity and for confirming its identity. juniperpublishers.com

Chromatographic Purity Assessment Prior to Definitive Structural Characterization

Before proceeding with detailed structural elucidation techniques, it is crucial to assess the purity of the isolated impurity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry. nih.govnih.govresearchgate.net

A validated, stability-indicating HPLC method is employed to separate this compound from the main component, Linagliptin, as well as from other process-related impurities and degradation products. nih.gov The method typically utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution mode. academicstrive.com The detection is commonly performed using a UV detector at a wavelength where Linagliptin and its impurities show significant absorbance, such as 225 nm or 292 nm. nih.govresearchgate.net

The purity of the Impurity G sample is determined by calculating the area percentage of its corresponding peak in the chromatogram. It is essential to ensure that the impurity sample is free from co-eluting peaks to obtain accurate data from subsequent spectroscopic analyses. The limit of detection (LOD) and limit of quantitation (LOQ) for the analytical method are also established to ensure that even trace levels of other impurities can be detected and quantified. nih.govresearchgate.net

Considerations for Stereochemical Aspects of Impurity G (if applicable)

The stereochemical nature of this compound is a critical aspect of its characterization. Linagliptin, the active pharmaceutical ingredient, is the (R)-enantiomer. nih.gov this compound has been identified as the corresponding (S)-enantiomer. nih.govveeprho.com

Since Linagliptin is a chiral compound, the presence of its opposite enantiomer is considered an impurity that must be controlled within strict limits as defined by regulatory agencies. The synthesis of Linagliptin is designed to be stereoselective to produce the desired (R)-isomer. However, small amounts of the (S)-isomer can be formed during the manufacturing process.

The differentiation and quantification of the (S)-enantiomer (Impurity G) from the (R)-enantiomer (Linagliptin) cannot be achieved by standard HPLC on an achiral column, nor by MS, IR, or UV spectroscopy. Chiral chromatography, specifically chiral HPLC, is the required technique to separate and quantify the enantiomers. This involves using a chiral stationary phase that can interact differently with the two enantiomers, leading to their separation in the chromatogram. The identification and control of this compound are therefore of paramount importance for ensuring the stereochemical purity, and consequently the quality and efficacy, of the final drug product.

Analytical Methodologies for Detection and Quantification of Linagliptin Impurity G

Development of Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating complex mixtures, making them indispensable for impurity profiling in pharmaceuticals. The development of robust chromatographic methods is essential for the accurate determination of Linagliptin (B1675411) Impurity G.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of Linagliptin and its impurities. academicstrive.comnih.gov These methods offer high resolution, sensitivity, and specificity, which are crucial for separating structurally similar compounds. academicstrive.comnih.gov The development of a stability-indicating HPLC method allows for the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring that the analytical method is specific for the intended analytes. nih.govresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a predominant technique for the analysis of Linagliptin and its related substances. academicstrive.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of Linagliptin and its impurities, including Impurity G, is achieved by optimizing various parameters such as the mobile phase composition, pH, and column type. nih.govasianpubs.org

Several studies have focused on developing RP-HPLC methods capable of separating multiple Linagliptin impurities. For instance, a method was developed to separate nine specified impurities using a Zorbax SB-Aq column with gradient elution. nih.gov Another study utilized a YMC Pack ODS-AQ column with a gradient mixture of phosphate (B84403) buffer (pH 3.7) and an organic solvent mixture. asianpubs.orgresearchgate.net The choice of a C18 column is common for the separation of Linagliptin and its impurities, often in combination with a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). academicstrive.comgoogle.com

A key aspect of method development is ensuring the separation of all potential impurities from the main drug peak and from each other. This is often achieved through forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govmdpi.com The analytical method must then be able to resolve these newly formed peaks.

Both gradient and isocratic elution modes are utilized in the analysis of Linagliptin impurities. Isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and can be effective for separating a limited number of impurities with similar polarities. rasayanjournal.co.innih.gov For instance, an isocratic method using a mobile phase of acetonitrile, water, and methanol has been reported for the quantification of Linagliptin. researchgate.net

However, for complex mixtures containing impurities with a wide range of polarities, gradient elution is generally preferred. nih.govasianpubs.orgresearchgate.net In gradient elution, the composition of the mobile phase is changed during the analysis, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both highly polar and non-polar impurities within a reasonable timeframe.

Several gradient methods have been developed for Linagliptin impurity profiling. One method starts with a lower percentage of the organic mobile phase B and gradually increases it to elute the more retained impurities. nih.govasianpubs.org For example, a gradient program might start with 25% mobile phase B, increase to 75-80% over a period of time, and then return to the initial conditions for column re-equilibration. nih.govasianpubs.org The optimization of the gradient profile, including the initial and final solvent compositions and the rate of change, is crucial for achieving the desired separation. mdpi.com

Table 1: Examples of HPLC/UPLC Gradient Elution Programs for Linagliptin Impurity Analysis

| Study Reference | Time (min) | % Mobile Phase B |

|---|---|---|

| Reference nih.gov | 0 | 25 |

| 8 | 25 | |

| 22 | 40 | |

| 28 | 45 | |

| 40 | 50 | |

| 55 | 75 | |

| 60 | 75 | |

| Reference asianpubs.org | 0.01 | 25 |

| 30 | 40 | |

| 45 | 80 | |

| 55 | 80 | |

| 57 | 25 |

The choice of the stationary phase, or column chemistry, is a critical factor in achieving the desired chromatographic separation. For reversed-phase chromatography of Linagliptin and its impurities, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) are commonly used stationary phases. academicstrive.comgoogle.comresearchgate.net These provide a non-polar surface for the retention and separation of the analytes.

The performance of different columns is evaluated based on parameters like resolution, peak shape, and retention time. For example, a Zorbax SB-Aq column (250 x 4.6 mm, 5 µm) has been successfully used for the separation of nine specified impurities of Linagliptin. nih.gov Another study employed a YMC Pack ODS-AQ column (250 × 4.6 mm, 5 µm) for the determination of related substances. asianpubs.org The selection of the column is often based on empirical testing to find the one that provides the best separation for the specific set of impurities being analyzed.

In some cases, specialized column chemistries are required. For the separation of enantiomeric impurities, a chiral stationary phase is necessary. For instance, a Chiralpak® IA-3 column, which has amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, has been used for the enantio-separation of Linagliptin. mdpi.com

The performance of the chosen column is rigorously evaluated during method validation to ensure its suitability for the intended analytical application. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.govasianpubs.org

Table 2: HPLC/UPLC Columns Used for Linagliptin Impurity Analysis

| Column Name | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Zorbax SB-Aq | 250 x 4.6 mm | 5 µm | nih.gov |

| YMC Pack ODS-AQ | 250 x 4.6 mm | 5 µm | asianpubs.orgresearchgate.net |

| Kromasil C18 | 250 mm x 4.6 mm | 5 µm | rasayanjournal.co.in |

| Thermo Scientific® RP-8 | 100 mm × 4.6 mm | 5 µm | researchgate.netresearchgate.net |

| UPLC BEH C18 | 100 mm x 2.1 mm | 1.7 µm | mdpi.com |

| Chiralpak® IA-3 | 250 x 4.6 mm | 3 µm | mdpi.com |

Gradient and Isocratic Elution Optimization

Gas Chromatography (GC) for Volatile Components (if relevant)

While HPLC is the primary technique for non-volatile impurities like Linagliptin Impurity G, Gas Chromatography (GC) is a valuable tool for the analysis of volatile or semi-volatile impurities that may be present in the drug substance or product. researchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase.

Detection Modalities for Impurity G

The choice of detector is crucial for the sensitivity and specificity of the analytical method. For the detection of Linagliptin and its impurities, including Impurity G, several detection modalities are employed.

The most common detector used in HPLC analysis of Linagliptin is the Ultraviolet (UV) or Photodiode Array (PDA) detector. academicstrive.comnih.govresearchgate.net These detectors measure the absorbance of the analyte at a specific wavelength. The selection of the detection wavelength is based on the UV spectrum of the compounds of interest to achieve maximum sensitivity. For Linagliptin and its impurities, detection wavelengths are often set around 225 nm, 226 nm, or 294 nm. nih.govasianpubs.orgresearchgate.netnih.gov A PDA detector offers the advantage of acquiring the entire UV spectrum of each peak, which aids in peak identification and purity assessment. researchgate.netresearchgate.net

For more definitive identification and structural elucidation of impurities, mass spectrometry (MS) is an invaluable tool. academicstrive.commdpi.com When coupled with a chromatographic system (LC-MS or GC-MS), it provides mass-to-charge ratio (m/z) information, which can help determine the molecular weight of an impurity. academicstrive.commdpi.com This is particularly useful for identifying unknown degradation products formed during stability studies. nih.govrasayanjournal.co.in For instance, LC-MS has been used to identify and characterize degradation products of Linagliptin formed under various stress conditions. mdpi.comrasayanjournal.co.in

UV, Photo Diode Array (PDA), and Charged Aerosol Detection (CAD)

Ultraviolet (UV) and Photo Diode Array (PDA) detectors are commonly employed in High-Performance Liquid Chromatography (HPLC) for the analysis of linagliptin and its impurities. researchgate.netmdpi.com These detectors measure the absorbance of UV light by the analyte as it elutes from the chromatography column. For linagliptin and its related substances, detection wavelengths are often set around 225 nm or 294 nm to achieve good sensitivity. nih.govresearchgate.net One study utilized a PDA detector for the quantification of linagliptin and three of its synthetic impurities, demonstrating the detector's utility in resolving and measuring these compounds. researchgate.net The use of a PDA detector also allows for the assessment of peak purity, ensuring that the chromatographic peak of an analyte is not co-eluting with other impurities.

While UV and PDA detection are effective for chromophoric compounds, some impurities may lack a significant UV chromophore, making their detection challenging. In such cases, a Charged Aerosol Detector (CAD) can be a valuable alternative. Although a study noted that a CAD-LC method for a linagliptin impurity was not specific, it highlights the exploration of alternative detection techniques. asianpubs.org

Hyphenated Techniques (LC-MS, LC-MS/MS, GC-MS) for Enhanced Sensitivity and Selectivity

To overcome the limitations of conventional detectors and to achieve higher sensitivity and selectivity, hyphenated techniques are frequently utilized. These methods couple the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

LC-MS is a powerful tool for the identification and characterization of impurities. academicstrive.comscite.ai In the context of linagliptin, LC-MS has been instrumental in identifying process-related impurities and degradation products. nih.govnih.gov For instance, LC-MS was used to identify the molecular weights of five new process-related impurities of linagliptin. nih.gov Another study employed ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer (LC-PDA-MS) and high-resolution mass spectrometry (LC-Q-ToF-MS) to identify and characterize degradation products of linagliptin under forced degradation conditions. nih.gov

LC-MS/MS further enhances selectivity and sensitivity, making it suitable for the trace analysis of impurities and for bioanalytical studies. researchgate.netiajpr.com This technique has been developed for the identification and characterization of key impurities in linagliptin, demonstrating its ruggedness and robustness. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

For certain volatile or semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A GC-MS method was developed to determine the content of a specific impurity, 3-aminopiperidine (3-AMP), in linagliptin. This method proved to be specific, and the mass number of the impurity was confirmed by GC-MS analysis. asianpubs.org Forced degradation studies have also utilized GC-MS to confirm the mass number of degradation products. researchgate.net

Method Validation Parameters for Impurity G Analysis (ICH Q2(R1))

The validation of analytical methods is crucial to ensure their reliability for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. academicstrive.comich.org The validation of methods for the determination of this compound involves assessing several key parameters.

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. academicstrive.comich.org For this compound analysis, specificity is demonstrated by ensuring that there is no interference from the diluent, placebo, or other known impurities at the retention time of Impurity G. mdpi.com Forced degradation studies are often performed to generate potential degradation products and to demonstrate that the analytical method can separate the analyte of interest from these products. researchgate.netresearchgate.net The use of a PDA detector can help in assessing peak purity to ensure the homogeneity of the analyte peak.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ) Determination

Linearity and Range: Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a specified range. academicstrive.com For linagliptin impurities, linearity is typically evaluated by analyzing a series of solutions at different concentrations, often from the LOQ to 150% or 200% of the specification limit. rasayanjournal.co.in The correlation coefficient (r) of the calibration curve is expected to be greater than 0.99. academicstrive.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. academicstrive.commdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. For various linagliptin impurities, LOD and LOQ values have been established at the parts-per-million (ppm) or percentage level relative to the API concentration. rasayanjournal.co.inasianpubs.org

| Impurity | LOD (ppm) | LOQ (ppm) | Reference |

|---|---|---|---|

| LNGN N formyl impurity | 0.153 | 0.463 | rasayanjournal.co.in |

| LNGN amino impurity | 0.038 | 0.115 | rasayanjournal.co.in |

| LNGN N-Boc impurity | 0.015 | 0.045 | rasayanjournal.co.in |

| LNGN acetamide (B32628) impurity | 0.190 | 0.574 | rasayanjournal.co.in |

| 3-AMP | 0.4 µg/mL (0.002%) | 1.4 µg/mL (0.007%) | researchgate.net |

| Linagliptin Impurities | 0.004-0.005% w/w | 0.013-0.015% w/w | asianpubs.org |

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. academicstrive.com It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix, and the percentage of recovery is calculated. rasayanjournal.co.in For linagliptin impurities, accuracy is typically assessed at multiple concentration levels, and the recovery is expected to be within a certain range, for example, 90% to 110%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability and intermediate precision. ich.org

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. It is often expressed as the Relative Standard Deviation (%RSD) of a series of measurements. rasayanjournal.co.in

Intermediate Precision (Inter-day precision/Ruggedness): This evaluates the precision within the same laboratory but on different days, with different analysts, and on different equipment. For methods analyzing linagliptin impurities, the acceptance criterion for %RSD is often less than 10% or 15% depending on the concentration level. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Accuracy (Recovery for impurities) | 99.13% to 101.76% | rasayanjournal.co.in |

| Accuracy (Recovery for impurities) | 93.2% to 101.3% | researchgate.net |

| Precision (%RSD for impurities) | 0.128% to 0.969% | rasayanjournal.co.in |

| Intermediate Precision (%RSD) | <5% |

Robustness and Ruggedness Evaluations

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. academicstrive.com This provides an indication of its reliability during normal usage. For HPLC methods, typical variations include changes in flow rate, column temperature, mobile phase composition, and pH. nih.gov The system suitability parameters are monitored under these varied conditions to ensure they remain within acceptable limits. mdpi.comnih.gov

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. This is often assessed as part of the intermediate precision studies. researchgate.net

Sample Preparation and Extraction Methodologies for Impurity G Analysis

The primary goal of sample preparation is to extract and dissolve the analyte of interest from the sample matrix into a suitable solvent for analysis. For the analysis of Linagliptin and its impurities, including Impurity G, from the drug substance or pharmaceutical formulations, the sample preparation is typically straightforward.

A common approach involves accurately weighing a specific amount of the Linagliptin drug substance or the powdered content of a tablet and dissolving it in a suitable diluent. google.comrasayanjournal.co.in The choice of diluent is critical and is often a mixture of the mobile phase components to ensure compatibility with the chromatographic system. Common diluents used for Linagliptin analysis include mixtures of acetonitrile, methanol, and water, sometimes with the addition of a buffer. rasayanjournal.co.in

For instance, a stock solution of Linagliptin can be prepared by dissolving the substance in a diluent to a concentration of about 5000 ppm, followed by sonication to ensure complete dissolution. rasayanjournal.co.in This stock solution can then be further diluted to a working concentration suitable for the analysis of impurities. rasayanjournal.co.in To prepare a sample for impurity analysis, the drug substance is typically dissolved in a diluent to a final concentration in the range of 0.5 to 1.0 mg/mL. google.comnih.govoup.com

In cases where the impurity is present in a complex matrix, such as biological fluids, more extensive sample preparation techniques like liquid-liquid extraction or solid-phase extraction would be necessary. oup.com However, for the quality control of the drug substance and its formulations, a direct dissolution approach is generally sufficient. google.comrasayanjournal.co.in

Detailed Research Findings:

Several studies have outlined HPLC and UPLC methods for the analysis of Linagliptin and its related substances. While a method exclusively for "Impurity G" is not detailed, the developed stability-indicating methods are designed to separate all potential impurities, including Impurity G.

One study developed a stability-indicating RP-HPLC method for Linagliptin and its nine specified impurities. nih.gov The method utilized a gradient elution on a C18 column with UV detection. nih.gov Another comprehensive study focused on developing an HPLC method for four related substances of Linagliptin, again using a C18 column with isocratic elution and UV detection at 225 nm. rasayanjournal.co.in The method was validated according to the International Conference on Harmonization (ICH) guidelines for specificity, linearity, precision, and accuracy. rasayanjournal.co.in

The selection of the stationary phase, typically a C18 or C8 column, and the mobile phase composition are critical for achieving the desired separation of impurities from the main drug peak and from each other. rasayanjournal.co.inresearchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govrasayanjournal.co.in The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analytes. rasayanjournal.co.in

The following interactive tables summarize typical chromatographic conditions and sample preparation details gathered from various research findings for the analysis of Linagliptin and its impurities.

Interactive Data Table: Typical HPLC/UPLC Chromatographic Conditions for Linagliptin Impurity Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC Method |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) rasayanjournal.co.in | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) nih.gov | Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.1% Phosphoric acid (pH 2.5) rasayanjournal.co.in | 0.02M KH2PO4 buffer (pH 3.0) nih.gov | 0.1% Methanoic acid (pH 2.5) nih.gov |

| Mobile Phase B | Acetonitrile rasayanjournal.co.in | Acetonitrile:Water:Methanol (70:15:15 v/v/v) nih.gov | Acetonitrile nih.gov |

| Elution Mode | Isocratic (65% A: 35% B) rasayanjournal.co.in | Gradient nih.gov | Gradient nih.gov |

| Flow Rate | 1.0 mL/min rasayanjournal.co.in | Not Specified | 1.5 mL/min nih.gov |

| Detection Wavelength | 225 nm rasayanjournal.co.in | 225 nm nih.gov | 225 nm nih.gov |

| Column Temperature | 30 °C rasayanjournal.co.in | 45 °C nih.gov | 55 °C nih.gov |

| Injection Volume | 10 µL rasayanjournal.co.in | Not Specified | 5 µL nih.gov |

Interactive Data Table: Sample Preparation for Linagliptin Impurity Analysis

| Step | Procedure | Details |

| 1. Standard Preparation | Dissolution of Standard | Accurately weigh and dissolve Linagliptin and its impurity standards in a suitable diluent. rasayanjournal.co.in |

| Stock Solution | Prepare a stock solution of a known concentration (e.g., 3000 ppm for impurities). rasayanjournal.co.in | |

| Working Solution | Dilute the stock solution to create working standards for calibration curves. rasayanjournal.co.in | |

| 2. Sample Preparation (Drug Substance) | Weighing | Accurately weigh the Linagliptin API. google.com |

| Dissolution | Dissolve the API in the selected diluent to achieve a final concentration (e.g., 0.5 mg/mL). google.com | |

| Sonication | Use sonication to ensure complete dissolution of the sample. rasayanjournal.co.in | |

| Filtration | Filter the solution through a suitable membrane filter (e.g., 0.45 µm) before injection. | |

| 3. Sample Preparation (Tablets) | Grinding | Finely powder a number of tablets. |

| Weighing | Weigh a portion of the powder equivalent to a specific amount of Linagliptin. | |

| Extraction | Add the diluent to the powder and sonicate to extract the drug and impurities. | |

| Centrifugation/Filtration | Centrifuge or filter the resulting solution to remove excipients. |

Control Strategies and Risk Mitigation for Linagliptin Impurity G

Minimizing Impurity G Formation Through Synthetic Process Optimization

The primary source of Linagliptin (B1675411) Impurity G is the synthetic process. geneesmiddeleninformatiebank.nlalentris.org Therefore, the most effective control strategy is to minimize its formation from the outset. This involves careful optimization of reaction conditions and purification of intermediates.

Optimization of Reaction Conditions and Reagent Selection

The chirality of Linagliptin is introduced via the (R)-3-aminopiperidine moiety. ejpmr.com The presence of the corresponding (S)-enantiomer in this key starting material is a direct pathway to the formation of Impurity G.

Key Control Points in Synthesis:

Starting Material Purity: The most critical control point is ensuring the high enantiomeric purity of the (R)-3-aminopiperidine starting material. ejpmr.com Sourcing this raw material with minimal (S)-isomer content is fundamental. Stringent testing of incoming raw materials using a validated stereoselective test procedure is essential. tvtpi.com.vn

Reaction Conditions: The final step in many reported syntheses of Linagliptin involves the nucleophilic substitution reaction between an 8-bromo-xanthine derivative and (R)-3-aminopiperidine. cbijournal.comgoogle.com Conditions for this reaction, such as the choice of base, solvent, and temperature, must be carefully selected to prevent any potential for racemization at the chiral center of the piperidine (B6355638) ring. While racemization of this specific center is less common under typical nucleophilic substitution conditions, the risk must be evaluated.

Process Understanding: A thorough understanding of the reaction mechanism is crucial. Identifying any steps where stereochemical integrity could be compromised allows for targeted process improvements. nih.gov For instance, harsh pH or high-temperature conditions should be avoided if they are found to promote racemization. quizlet.comslideshare.net

Table 1: Illustrative Factors for Synthetic Process Optimization

| Parameter | Objective | Rationale |

| Starting Material | (R)-3-aminopiperidine with ≥99.5% enantiomeric excess | To minimize the introduction of the (S)-enantiomer (Impurity G precursor) at the beginning of the synthesis. |

| Solvent System | Aprotic solvents (e.g., DMF, NMP) | To provide a suitable medium for the substitution reaction while minimizing side reactions or racemization. google.comresearchgate.net |

| Base | Non-nucleophilic organic base (e.g., DIPEA) | To facilitate the reaction without competing with the nucleophile or promoting racemization. google.com |

| Temperature | Controlled temperature (e.g., 80-120°C) | To ensure a reasonable reaction rate while preventing thermal degradation or epimerization. |

Purification Strategies for Linagliptin Intermediates and Drug Substance

Even with a highly optimized synthesis, trace amounts of Impurity G may be formed. Therefore, robust purification strategies for both the final API and potentially key intermediates are necessary.

Crystallization: Recrystallization of the final Linagliptin API is a standard purification step. cbijournal.com While standard crystallization is effective for removing many process-related impurities, its ability to separate enantiomers is limited unless a diastereomeric resolution is performed.

Chiral Chromatography: The most definitive method for separating and quantifying enantiomers is chiral chromatography. A Capillary Zone Electrophoresis (CZE) method has been developed for determining the enantiomeric impurity of Linagliptin, demonstrating a limit of quantification (LOQ) of 0.05% for the impurity. mdpi.com Similarly, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical testing and potential preparative separation to produce highly pure reference standards. asianpubs.org

Table 2: Comparison of Potential Chiral Purification Techniques

| Technique | Principle | Application for Impurity G Control | Advantages | Limitations |

| Diastereomeric Salt Crystallization | Converts the enantiomeric mixture into diastereomeric salts using a chiral resolving agent. The diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. | Can be applied to purify the (R)-3-aminopiperidine starting material or a suitable intermediate. | Potentially scalable and cost-effective for large-scale production. | Requires a suitable and cost-effective resolving agent; can be a multi-step process. |

| Chiral HPLC | Utilizes a chiral stationary phase that interacts differently with the R- and S-enantiomers, leading to different retention times. asianpubs.org | Primarily used for analytical quantification of Impurity G in the final API and for stability testing. mdpi.com | High resolution and accuracy for quantification. mdpi.com | High cost and solvent consumption make it less practical for large-scale purification of the API. |

Formulation Approaches to Mitigate Degradation-Induced Impurity G Formation

While Impurity G is primarily process-related, the potential for racemization (the conversion of the desired R-isomer to the undesired S-isomer) during the product's shelf-life must be considered. scribd.comjapsonline.com This is a crucial aspect of formulation development.

Packaging Material Selection and Storage Conditions

The choice of packaging and the defined storage conditions are the final barriers to protecting the drug product's quality and stability. iipseries.orgiipseries.org

Packaging: The primary packaging materials must protect the drug from factors that could accelerate degradation, such as moisture and light. iipseries.orgcore.ac.uk For Linagliptin tablets, this often involves Alu-Alu blisters, which provide an excellent barrier against moisture. geneesmiddeleninformatiebank.nl The packaging materials must also be non-reactive and not leach any substances that could promote degradation. crystalpharmatech.com

Storage Conditions: Stability studies determine the optimal storage conditions. Racemization can be influenced by temperature, moisture, and light. quizlet.comcore.ac.uk Therefore, storing the product in a controlled environment as specified on the label is critical to prevent any potential conversion of (R)-Linagliptin to Impurity G over the product's shelf-life.

Establishment of Specifications and Acceptance Criteria for Linagliptin Impurity G

A specification is a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. ich.orgikev.org For chiral impurities like Impurity G, regulatory guidelines from the International Council for Harmonisation (ICH) provide a framework for setting acceptance criteria.

According to ICH guidelines, chiral impurities are treated differently from other organic impurities in some respects. ich.orgeuropa.eu While the qualification thresholds for other impurities may apply, the practicalities of quantification are acknowledged. ich.org However, control of the enantiomeric impurity is still required. ikev.org The S-isomer of Linagliptin is explicitly controlled as an impurity in the drug substance. geneesmiddeleninformatiebank.nl

The European Pharmacopoeia and other regulatory bodies establish limits for impurities in drug products. edqm.euedqm.eu These specifications are based on a total control strategy designed to ensure product quality and consistency throughout its lifecycle. ich.org

Table 3: Illustrative Specification Framework based on ICH Guidelines

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Organic Impurities (General) | >0.05% | >0.10% or >1.0 mg/day intake (whichever is lower) | >0.15% or >1.0 mg/day intake (whichever is lower) |

| This compound (Chiral) | Must be controlled. A specific limit is set in the drug substance specification based on development and stability data. geneesmiddeleninformatiebank.nl The analytical method must be validated to a limit of quantification (LOQ) suitable for control (e.g., ≤0.1%). tvtpi.com.vnmdpi.com | N/A (Identity is known) | The limit is justified based on batch data, stability data, and toxicological evaluation if necessary. |

This table is illustrative. Actual thresholds are defined by ICH Q3A/B guidelines and may vary based on maximum daily dose. tvtpi.com.vnedqm.eu

The control of this compound relies on a validated, stability-indicating analytical method, typically a stereoselective HPLC or CZE method, capable of accurately separating and quantifying the S-isomer from the R-isomer. mdpi.comasianpubs.org

Quality by Design (QbD) Approaches in Impurity Control and Analytical Method Development

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. ijpda.org When applied to analytical methods, this is known as Analytical Quality by Design (AQbD), which aims to create robust methods that consistently meet their intended purpose. researchgate.netijpda.org

The first step in the AQbD approach is to define the Analytical Target Profile (ATP). semanticscholar.orgresearchgate.net The ATP is a prospective summary of the performance requirements for an analytical method to ensure it is 'fit for purpose'. semanticscholar.org For the control of this compound, the ATP outlines what needs to be measured and the required quality of those measurements. semanticscholar.org

The primary goal for an analytical method controlling Impurity G is to accurately and precisely quantify it, separating it from the active pharmaceutical ingredient (API), Linagliptin, and other potential impurities. semanticscholar.org Key parameters defined in the ATP include:

Specificity: The method must be able to unequivocally assess Impurity G in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of Impurity G in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For instance, in a developed Liquid Chromatography (LC) method for linagliptin and its impurities, the LOD and LOQ for impurities were found to be 0.015 μg·mL⁻¹ and 0.06 μg·mL⁻¹, respectively. researchgate.net

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of Impurity G in samples within a defined range. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. academicstrive.com

Table 1: Example of an Analytical Target Profile (ATP) for this compound

| Attribute | Target |

| Analyte | This compound |

| Matrix | Linagliptin Drug Substance and Drug Product |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Specificity | Baseline resolution > 2.0 between Impurity G and Linagliptin peaks |

| Accuracy | Recovery within 98.0% - 102.0% |

| Precision (RSD) | ≤ 5.0% at the specification limit |

| Quantitation Limit | ≤ 0.05% with respect to Linagliptin concentration |

| Linearity (r²) | ≥ 0.999 |

| Robustness | No significant impact on results from minor variations in pH, mobile phase composition, and flow rate |

This table is illustrative and specific values may vary based on the final validated method and regulatory requirements.

Following the ATP definition, a risk assessment is performed to identify and rank method parameters that could potentially impact the Critical Quality Attributes (CQAs) of the analytical method. ufms.brrjptonline.org This is a critical step in the AQbD process. ufms.br Tools like the Plackett-Burman design can be employed for this initial screening and risk assessment of method parameters. ufms.br

For an HPLC method, critical method parameters (CMPs) could include:

Mobile phase composition (e.g., percentage of organic solvent) nih.gov

pH of the buffer nih.gov

Column temperature semanticscholar.org

Flow rate nih.gov

Wavelength of detection nih.gov

Once high-risk parameters are identified, Design of Experiments (DoE) is used to systematically study the effects of these parameters and their interactions on the method's performance. nih.gov Statistical analysis of the DoE results helps in understanding the relationships between the CMPs and the CQAs. ufms.br

This understanding leads to the establishment of a Design Space , which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. researchgate.net Operating within the design space ensures that the analytical method remains robust and reliable. researchgate.net For example, a central composite design can be used for the systematic optimization of critical method parameters. dntb.gov.ua The resulting data can be visualized using response surface plots and overlay plots to identify the optimal operating region. nih.gov

Table 2: Example of Risk Assessment and Design Space for an HPLC Method

| Critical Method Parameter (CMP) | Potential Risk | Control Strategy within Design Space |

| Mobile Phase pH | Inadequate peak separation (resolution), peak tailing | Define a pH range (e.g., 4.3 - 4.7) where resolution remains > 2.0 |

| % Acetonitrile (B52724) | Co-elution of peaks, changes in retention time | Establish an optimal percentage (e.g., 38-42%) to ensure consistent separation |

| Flow Rate | Broad peaks, loss of resolution | Define an acceptable flow rate range (e.g., 0.9 - 1.1 mL/min) |

This table provides a simplified example. A full design space would be multidimensional and supported by extensive experimental data.

Analytical Target Profile (ATP) Definition for Impurity G Control

Development and Qualification of Reference Standards for this compound

Reference standards are highly purified compounds that are used as a benchmark for identity, purity, and assay of a substance. synzeal.com The availability of a well-characterized reference standard for this compound is a prerequisite for the accurate validation and routine use of analytical methods. synzeal.comgoogle.com

The development of a reference standard for this compound involves several key stages:

Synthesis and Isolation: Impurity G can be synthesized through specific chemical reactions or isolated from crude Linagliptin. cymitquimica.com Purification techniques like chromatography are employed to achieve a high degree of purity.

Structural Characterization: A comprehensive characterization is performed to confirm the identity and structure of the impurity. This typically involves a suite of spectroscopic techniques:

Mass Spectrometry (MS): To confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure. google.com

Infrared (IR) Spectroscopy: To identify functional groups.

Purity Assessment: The purity of the reference standard is critical and is determined using a high-resolution chromatographic method, often HPLC, with a purity level of ≥99.9% being desirable.

Qualification and Certification: The reference standard is qualified against established criteria. This process includes documentation of its identity, purity, and stability. A Certificate of Analysis (CoA) is issued, which provides detailed information about the standard, including its assigned purity value and storage conditions. synzeal.com These reference standards are often re-tested at regular intervals to ensure their continued suitability. synzeal.com

The qualified reference standard for this compound is then used for various critical activities, including:

Method validation studies (e.g., accuracy, precision, linearity). synzeal.com

System suitability checks in routine analysis.

Identification and quantification of Impurity G in batches of Linagliptin. google.com

Regulatory Compliance and Impurity Qualification Frameworks for Linagliptin Impurity G

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides a unified standard for the European Union, Japan, and the United States to ensure that safe, effective, and high-quality medicines are developed and registered in the most resource-efficient manner. fda.govregulations.gov The guidelines established by the ICH are paramount in the control of impurities in new drug substances and products. amazonaws.comnih.gov

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances. ich.orgeuropa.eueuropa.eu This guideline mandates that any impurity present in a new drug substance at a level greater than 0.10% should be identified and characterized. nih.gov For Linagliptin (B1675411), this means that during its synthesis, any process-related impurity, including Impurity G, that exceeds this threshold must be structurally elucidated.

The guideline further specifies reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. ich.org

Table 1: ICH Q3A(R2) Thresholds

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

This table is based on the general thresholds provided in the ICH Q3A(R2) guideline.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.orgeuropa.eu If the level of an impurity is above the qualification threshold, its safety must be justified. europa.eu

ICH Q3B(R2): Impurities in New Drug Products

Complementary to ICH Q3A(R2), the ICH Q3B(R2) guideline addresses impurities in new drug products. ich.orgfda.goveuropa.eu It focuses on degradation products, which are impurities that form during the manufacturing or storage of the drug product. ich.org While Linagliptin Impurity G is primarily a process-related impurity from the drug substance synthesis, its potential to carry over into the final drug product necessitates consideration under this guideline.

The thresholds for reporting, identification, and qualification of degradation products in new drug products are outlined in ICH Q3B(R2). ich.org

Table 2: ICH Q3B(R2) Thresholds for Degradation Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.1% | 0.2% | 0.5% |

| 10 mg - 100 mg | 0.1% | 0.2% | 0.5% |

| > 100 mg - 2 g | 0.1% | 0.2% | 0.5% |

This table is based on the general thresholds provided in the ICH Q3B(R2) guideline.

Any degradation product observed at a level greater than the identification threshold must be structurally identified. ich.org If levels exceed the qualification threshold, a toxicological assessment is required to ensure its safety. ich.org

ICH Q3C(R8): Residual Solvents

The formation of impurities can sometimes be influenced by the solvents used in the manufacturing process. amazonaws.com The ICH Q3C(R8) guideline provides permissible daily exposures (PDEs) for residual solvents in pharmaceutical products. fda.govich.org Solvents are classified based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided, and Class 3 solvents having low toxic potential. ich.org While there is no direct evidence from the provided search results linking specific solvents to the formation of this compound, a thorough manufacturing process validation would investigate such possibilities. If a solvent used in the synthesis of Linagliptin is found to contribute to the formation of Impurity G, its levels would need to be controlled according to ICH Q3C guidelines. europa.eu

Pharmacopoeial Requirements for Impurities in Linagliptin

Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and the Chinese Pharmacopoeia (ChP), establish standards for the quality of drug substances and products. amazonaws.comcymitquimica.com These standards include specific limits for known and unknown impurities.

For Linagliptin, these pharmacopoeias would have monographs that specify the acceptable limits for related substances, including Impurity G. For instance, a patent application mentions using high-performance liquid chromatography (HPLC) as per the Chinese Pharmacopoeia (2010 version) for measuring related substances in Linagliptin tablets. google.com Another source indicates that the total impurities in a Linagliptin pharmaceutical composition should not exceed 1.0%. google.com The USP also provides reference standards for Linagliptin and its impurities, which are crucial for accurate analytical testing. usp.org

Strategies for Impurity Qualification: Toxicological Assessment Methodologies

When the level of an impurity, such as this compound, exceeds the qualification threshold established by ICH guidelines, a comprehensive toxicological assessment is required to demonstrate its safety. ich.org

The primary goal of this assessment is to compare the toxicological profile of the new drug substance or product containing the impurity at its proposed acceptance criterion with the profile of the material that was used in pivotal safety and clinical studies. ich.org

Several methodologies can be employed for this purpose:

In Silico (Computational) Toxicology: Predictive software can be used to estimate the potential toxicity, mutagenicity, and carcinogenicity of an impurity based on its chemical structure. Studies on Linagliptin impurities have utilized such programs to predict their toxic potential. researchgate.net

Genotoxicity Assays: A battery of in vitro and in vivo tests is conducted to assess the potential of the impurity to cause genetic mutations. Linagliptin and its major metabolites have been reported to be non-genotoxic in a range of assays. fda.gov

General Toxicity Studies: These studies are typically conducted in two mammalian species (one rodent, one non-rodent) and involve repeated administration of the drug substance containing the impurity at the proposed limit. The duration of these studies can range from 14 to 90 days. The toxicological profile of the impurity-containing material is compared to that of the qualified material. europa.eu

Isolated Impurity Studies: In some cases, the impurity is synthesized and isolated in a pure form to be directly tested in toxicological studies. ich.org This approach provides a more direct assessment of the impurity's intrinsic toxicity.

The results of these toxicological assessments are crucial for establishing a safe acceptance criterion for the impurity in the final drug product.

Genotoxicity and Mutagenicity Assessment Paradigms for Pharmaceutical Impurities

The primary concern for many pharmaceutical impurities is their potential to cause genetic damage, which can lead to cancer. lupinepublishers.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a robust framework for assessing the genotoxic and mutagenic potential of impurities. ich.orgnih.gov